Monoammonium monofluorophosphate
Description
Structure
2D Structure
Properties
CAS No. |
20859-38-5 |
|---|---|
Molecular Formula |
FH5NO3P |
Molecular Weight |
117.017 g/mol |
IUPAC Name |
azanium;fluoro(hydroxy)phosphinate |
InChI |
InChI=1S/FH2O3P.H3N/c1-5(2,3)4;/h(H2,2,3,4);1H3 |
InChI Key |
UZASADVOSTVZTB-UHFFFAOYSA-N |
SMILES |
N.OP(=O)(O)F |
Canonical SMILES |
[NH4+].OP(=O)([O-])F |
Origin of Product |
United States |
Synthetic Methodologies for Monoammonium Monofluorophosphate
Direct Synthesis Routes for Ammonium (B1175870) Monofluorophosphate Monohydrate
A notable advancement in the synthesis of monoammonium monofluorophosphate has been the development of a direct and straightforward method for producing its monohydrate form, [NH₄]₂[PO₃F]·H₂O. rsc.orgrsc.org This approach offers a significant improvement over previous, more complex synthetic pathways.
Reaction of Phosphoric Acid with Ammonium Hydrogenfluoride
The cornerstone of this direct synthesis is the reaction between phosphoric acid (H₃PO₄) and ammonium hydrogenfluoride (NH₄HF₂). rsc.orgrsc.org In this process, ammonium hydrogenfluoride serves a dual role, acting as both the fluorinating agent and the source of the ammonium counterion. The reaction proceeds readily, leading to the formation of the monofluorophosphate anion ([PO₃F]²⁻).
The general reaction can be represented as: H₃PO₄ + NH₄HF₂ → [NH₄]₂[PO₃F]·H₂O
This method is valued for its simplicity and efficiency, providing a direct pathway to the desired product. rsc.orgrsc.org
Precipitation Techniques (e.g., using ethanol)
Following the reaction between phosphoric acid and ammonium hydrogenfluoride, the resulting this compound monohydrate is isolated from the solution through precipitation. Ethanol (B145695) is a commonly used precipitant for this purpose. rsc.orgrsc.org The addition of ethanol to the aqueous reaction mixture decreases the solubility of the salt, causing it to precipitate out of the solution as a white, crystalline solid. The precipitate can then be separated by methods such as centrifugation, washed with ethanol to remove any remaining impurities, and dried. This precipitation step is crucial for obtaining a pure, solid product. bath.ac.uk
Historical Challenges in Ammonium Monofluorophosphate Synthesis
Historically, the synthesis of alkali metal monofluorophosphates, including the ammonium salt, presented considerable challenges. Early attempts to prepare monofluorophosphate salts were often not straightforward. For instance, while researchers in the early 20th century were able to synthesize what they believed to be potassium monofluorophosphate, they were unsuccessful in obtaining the corresponding sodium or ammonium salts. fluoride-history.de These early difficulties highlighted the need for more reliable and accessible synthetic routes.
Comparison with Alternative Monofluorophosphate Synthesis Approaches
To appreciate the advantages of the direct synthesis method, it is useful to compare it with other established approaches for producing monofluorophosphate salts.
High-Temperature Fusion Methodologies
One of the traditional methods for synthesizing monofluorophosphates involves high-temperature fusion reactions. This approach typically entails heating a mixture of a phosphate (B84403) salt and a fluoride (B91410) salt to high temperatures to induce a reaction. google.com For example, sodium monofluorophosphate can be produced by smelting a mixture of a sodium phosphate polymer and sodium fluoride at temperatures between 680 °C and 730 °C. google.com While effective, these high-temperature methods can be energy-intensive and may require specialized equipment. google.com
Utilization of Fluorophosphoric Acid as a Starting Material
The development of direct synthesis methods, such as the reaction of phosphoric acid with ammonium hydrogenfluoride, has provided a more streamlined and accessible route to this compound, overcoming some of the challenges associated with earlier synthetic strategies. rsc.orgrsc.org
Data Tables
Table 1: Reactants and Products in the Direct Synthesis of this compound Monohydrate
| Reactant/Product | Chemical Formula | Role/State |
|---|---|---|
| Phosphoric Acid | H₃PO₄ | Reactant |
| Ammonium Hydrogenfluoride | NH₄HF₂ | Reactant (Fluorinating Agent & Cation Source) |
| This compound Monohydrate | [NH₄]₂[PO₃F]·H₂O | Product (White Crystalline Solid) |
Table 2: Comparison of Monofluorophosphate Synthesis Methodologies
| Synthesis Method | Key Reactants | Conditions | Key Characteristics |
|---|---|---|---|
| Direct Synthesis | Phosphoric Acid, Ammonium Hydrogenfluoride | Room temperature reaction followed by ethanol precipitation | Simple, direct route; avoids high temperatures and pre-synthesis of fluorophosphoric acid. rsc.orgrsc.org |
| High-Temperature Fusion | Phosphate Salt, Fluoride Salt | High temperatures (e.g., 680-730 °C) | Energy-intensive; may require specialized equipment. google.com |
List of Chemical Compounds
Ammonium Hydrogenfluoride
Ethanol
Fluorophosphoric Acid
Hydrofluoric Acid
this compound
this compound Monohydrate
Phosphoric Acid
Phosphorus Oxyfluoride
Phosphorus Pentoxide
Potassium Monofluorophosphate
Sodium Fluoride
Sodium Monofluorophosphate
Preparation via Difluorophosphate Ion Hydrolysis
The synthesis of this compound can be achieved through the alkaline hydrolysis of an ammonium difluorophosphate solution. This method relies on the nucleophilic substitution of a fluoride ion on the difluorophosphate anion (PO₂F₂⁻) by a hydroxide (B78521) ion.
The general principle of this reaction is the conversion of a difluorophosphate salt to a monofluorophosphate salt in the presence of an alkali. wikipedia.org For the synthesis of sodium monofluorophosphate, a known laboratory method involves the hydrolysis of difluorophosphate ions using a dilute solution of sodium hydroxide. wikipedia.org This reaction proceeds via the substitution of one of the fluorine atoms with a hydroxyl group, which then exists in its deprotonated form as part of the monofluorophosphate anion.
By analogy, the preparation of this compound would involve the hydrolysis of ammonium difluorophosphate. The reaction is typically carried out in an aqueous solution. The use of a suitable base is critical to facilitate the hydrolysis. For the synthesis of the ammonium salt, ammonium hydroxide would be a logical choice for the base to avoid the introduction of other metal cations.
NH₄PO₂F₂ + 2NH₄OH → (NH₄)₂PO₃F + NH₄F + H₂O
In this reaction, ammonium difluorophosphate is treated with ammonium hydroxide. The hydroxide ions from the ammonium hydroxide attack the phosphorus center of the difluorophosphate ion, leading to the displacement of a fluoride ion and the formation of the monofluorophosphate ion. The displaced fluoride ion then combines with an ammonium ion to form ammonium fluoride as a byproduct.
Key to this synthesis is the control of the reaction conditions to favor the formation of the monofluorophosphate without promoting further hydrolysis to phosphate. The concentration of the base, temperature, and reaction time are important parameters that would need to be optimized to achieve a high yield and purity of the desired product. Following the reaction, the this compound would need to be isolated from the reaction mixture, which would also contain unreacted starting materials and the ammonium fluoride byproduct. Techniques such as precipitation, followed by filtration and drying, could be employed for the purification of the final product. bath.ac.uk
| Reactant | Formula | Role |
| Ammonium Difluorophosphate | NH₄PO₂F₂ | Starting material containing the difluorophosphate ion |
| Ammonium Hydroxide | NH₄OH | Source of hydroxide ions for hydrolysis |
| Product | Formula | State |
| This compound | (NH₄)₂PO₃F | Main product |
| Ammonium Fluoride | NH₄F | Byproduct |
| Water | H₂O | Byproduct |
Structural Elucidation and Advanced Characterization Techniques of the Monofluorophosphate Anion and Its Salts
Spectroscopic Analysis of the Monofluorophosphate Anion
Spectroscopic techniques are instrumental in probing the vibrational and electronic environments of the monofluorophosphate anion. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy each offer a unique window into the molecular structure and bonding within the compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. For the monofluorophosphate anion, the primary vibrational modes of interest are the P-O and P-F stretching and bending vibrations.
The analysis of related compounds, such as NH₄Ag₃(PO₃F)₂, reveals characteristic spectral regions for the PO₃F²⁻ anion. conicet.gov.arconicet.gov.ar The site-symmetry analysis, which correlates the symmetry of the 'free' ion with its symmetry in the crystal lattice, is a powerful tool for interpreting the spectra. conicet.gov.arconicet.gov.ar In crystalline solids, the local environment can cause shifts in vibrational frequencies and the splitting of degenerate modes compared to the anion in solution. conicet.gov.arconicet.gov.ar
The vibrational modes of the PO₃F²⁻ anion, with an assumed C₃ᵥ symmetry for the free ion, can be categorized as follows:
ν(P-F): The phosphorus-fluorine stretching vibration.
νₛ(PO₃): The symmetric stretching vibration of the phosphorus-oxygen bonds.
νₐₛ(PO₃): The asymmetric stretching vibration of the phosphorus-oxygen bonds.
δ(FPO₃): The deformation (bending) vibration involving the fluorine, phosphorus, and oxygen atoms.
δ(PO₃): The deformation (bending) vibration of the O-P-O angles.
ρ(PO₃): The rocking vibration of the PO₃ group.
In the context of ammonium (B1175870) salts, the vibrational modes of the NH₄⁺ cation, such as N-H stretching and bending vibrations, will also be present in the IR spectrum. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3000 - 3300 | Stretching vibrations of the ammonium cation |
| νₐₛ(PO₃) | ~1100 - 1200 | Asymmetric stretching of the P-O bonds |
| νₛ(PO₃) | ~1000 | Symmetric stretching of the P-O bonds |
| ν(P-F) | ~800 - 900 | Stretching of the P-F bond |
| δ(PO₃) and δ(FPO₃) | ~500 - 600 | Bending and deformation modes of the anion |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy based on different selection rules. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For the PO₃F²⁻ anion, Raman spectroscopy is particularly useful for observing the symmetric stretching modes, which are often strong and sharp. conicet.gov.arconicet.gov.ar As with IR spectroscopy, the crystal lattice environment can induce splitting of degenerate E modes and activate silent modes. conicet.gov.arconicet.gov.ar A site-symmetry analysis is therefore also crucial for the interpretation of the Raman spectra of crystalline monofluorophosphates. conicet.gov.arconicet.gov.ar
The Raman spectrum of monoammonium monofluorophosphate will also feature the characteristic vibrational modes of the ammonium cation. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3000 - 3300 | Stretching vibrations of the ammonium cation |
| νₛ(PO₃) | ~1000 | Strong, symmetric stretching of the P-O bonds |
| ν(P-F) | ~800 - 900 | Stretching of the P-F bond |
| δ(PO₃) and δ(FPO₃) | ~500 - 600 | Bending and deformation modes of the anion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed information about the local chemical environment of specific nuclei. For this compound, ¹⁹F and ³¹P NMR are particularly informative.
¹⁹F NMR: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. nih.gov The chemical shift of the ¹⁹F nucleus in the monofluorophosphate anion is sensitive to its environment. In addition to the chemical shift, the coupling between the fluorine and phosphorus nuclei (¹JPF) provides valuable structural information. huji.ac.il
³¹P NMR: The ³¹P nucleus, also with a spin of 1/2 and 100% natural abundance, provides complementary information. huji.ac.il The ³¹P chemical shift is influenced by the nature of the atoms bonded to the phosphorus. The spectrum of the PO₃F²⁻ anion will typically show a doublet due to coupling with the adjacent ¹⁹F nucleus.
¹⁰⁹Ag MAS NMR: While not directly applicable to this compound, studies on related compounds like Ag₂PO₃F have utilized ¹⁰⁹Ag Magic Angle Spinning (MAS) NMR to probe the coordination environment of the silver cations.
| Nucleus | Property | Typical Value/Range |
|---|---|---|
| ¹⁹F | Chemical Shift | Dependent on solvent and counter-ion |
| ¹JPF Coupling Constant | ~800 - 1000 Hz | |
| ³¹P | Chemical Shift | Dependent on solvent and counter-ion |
| ¹JPF Coupling Constant | ~800 - 1000 Hz |
Crystallographic Studies of Monofluorophosphate Salts
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline compound. For this compound, two crystalline forms have been characterized: a hydrated form, (NH₄)₂PO₃F·H₂O, and an anhydrous form, (NH₄)₂PO₃F.
The hydrated form, (NH₄)₂PO₃F·H₂O , crystallizes in the monoclinic space group P2₁/c. iucr.org The unit cell parameters have been determined to be a = 6.298 Å, b = 8.311 Å, c = 12.702 Å, and β = 98.58°. iucr.org The structure consists of monofluorophosphate anions, ammonium cations, and water molecules linked by a network of hydrogen bonds.
The anhydrous form, (NH₄)₂PO₃F , crystallizes in the orthorhombic system. The structure is characterized by a three-dimensional network of corner-sharing PO₃F tetrahedra and ammonium cations.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| (NH₄)₂PO₃F·H₂O | Monoclinic | P2₁/c | a = 6.298 Å, b = 8.311 Å, c = 12.702 Å, β = 98.58° iucr.org |
| (NH₄)₂PO₃F | Orthorhombic | - | - |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, determination of lattice parameters, and assessment of sample purity. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline material.
Thermal Analysis of Monofluorophosphate Compounds
Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eltra.com This analysis provides valuable information about the thermal stability, composition, and purity of materials. mdpi.com The process involves heating the sample at a constant rate and recording the corresponding weight loss, which typically occurs due to processes like dehydration, decomposition, or oxidation. eltra.commdpi.com
In a typical TGA setup, a high-precision balance is coupled with a furnace. The sample is placed in a crucible, and the assembly is heated according to a predefined temperature program. The resulting data is plotted as a thermogram, which shows mass change as a function of temperature. The derivative of this curve, known as the DTG curve, can be used to identify the temperatures at which the most significant mass loss occurs.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govresearchgate.net This method is used to study thermal transitions, such as melting, crystallization, and glass transitions, by detecting the heat flow associated with these events. nih.govnih.gov
The DSC instrument heats both the sample and a reference material at a constant rate. When the sample undergoes a phase transition, it will either absorb or release heat, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature. This heat flow is then plotted against temperature, revealing endothermic or exothermic peaks corresponding to the thermal events.
Specific DSC thermograms for this compound are not widely reported in the available literature. However, DSC is a standard method for characterizing the thermal behavior of related phosphate (B84403) compounds. For example, in studies of other ammonium phosphate derivatives, DSC has been used to identify reversible first-order single-crystal phase transitions and to determine the enthalpy of these transitions. researchgate.net The technique is sensitive to both first-order phase transitions (like melting) and second-order transitions (like glass transitions). researchgate.net
Morphological and Microstructural Characterization
The morphology and microstructure of a crystalline compound like this compound significantly influence its physical and chemical properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography and composition. nih.gov It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography, composition, and other properties such as crystalline structure. wur.nl
The preparation of a sample for SEM analysis typically involves fixing, drying, and coating the specimen with a conductive material to prevent charge buildup. nih.gov The resulting images can reveal details about the crystal shape, size distribution, and surface features.
While specific SEM micrographs of this compound are not prevalent in the reviewed literature, SEM has been extensively used to study the morphology of related compounds. For instance, SEM images of monoammonium phosphate (MAP) have shown its crystalline structure and how it can be encapsulated in polymer shells. nih.govresearchgate.net In studies of sodium monofluorophosphate, SEM has been used to observe the deposition of crystals on enamel surfaces. researchgate.net
Solution-Phase Characterization
Understanding the behavior of this compound in solution is essential for many of its applications.
Molar Conductance Measurements
Molar conductance is a measure of a solution's ability to conduct electricity. It is defined as the conductivity of a solution per unit molar concentration of the electrolyte. Molar conductance measurements are particularly useful for determining the nature of an electrolyte, including whether it is a strong or weak electrolyte and the number of ions it produces in solution.
The identity of newly synthesized compounds, such as ammonium monofluorophosphate monohydrate, has been established in part through molar conductance measurements. rsc.org These measurements are typically carried out using a conductivity bridge. The obtained molar conductance value can be compared with known values for different types of electrolytes to infer the charge and number of ions present.
Chemical Reactivity and Reaction Mechanisms of the Monofluorophosphate Anion
Hydrolysis Pathways of the Monofluorophosphate Anion
The stability of the monofluorophosphate (MFP) anion (PO₃F²⁻) is highly dependent on the pH of its aqueous environment. Generally, it is stable in a pH range of 2 to 13. researchgate.net However, under acidic conditions, particularly at a pH below 1.5, it undergoes hydrolysis. researchgate.net Studies on the acid hydrolysis of sodium monofluorophosphate have shown that the reaction kinetics and mechanisms can vary with the concentration of the acid. nih.gov
In moderately acidic solutions (e.g., 0.5 M HCl), the hydrolysis appears to follow pseudo-first-order kinetics, with a comparable rate of release for both fluoride (B91410) and orthophosphate ions. nih.gov However, at higher acid concentrations, the reaction exhibits a higher order, suggesting more complex mechanistic pathways. nih.gov Some research postulates that the hydrolysis in acidic solutions may proceed through a cyclic intermediate, similar in structure to trimetaphosphate. electrochem.orgcor-pro.com The presence of other ions can also influence the reaction; for instance, calcium ions can accelerate hydrolysis at very low pH, while the addition of foreign salts may inhibit the process. electrochem.orgcor-pro.com
The hydrolysis can also be influenced by the solvent. For example, studies in glycerol-water mixtures have investigated the kinetics at various hydroxyl ion concentrations to determine the rate constants for both water- and hydroxyl ion-driven reactions. mdpi.com
Formation of Orthophosphate and Fluoride Ions
The primary products of the hydrolysis of the monofluorophosphate anion are orthophosphate (PO₄³⁻, present as HPO₄²⁻ or H₂PO₄⁻ depending on pH) and fluoride (F⁻) ions. researchgate.netmdpi.com The fundamental hydrolysis reaction can be represented as:
PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ lubecogreenfluids.com
This reaction signifies the cleavage of the P-F bond. The rate of formation of these ions is a key aspect of understanding the anion's reactivity. During acid hydrolysis, the release of fluoride and orthophosphate has been observed and measured to determine the reaction kinetics. nih.govcor-pro.com Even during storage in aqueous solutions, monofluorophosphate can slowly hydrolyze, leading to an increase in the concentration of free fluoride and phosphate (B84403) ions over time. mdpi.com
Interactions with Calcium Phosphates
The interaction between monofluorophosphate and calcium phosphates, such as hydroxyapatite (B223615), is of significant interest. The affinity and nature of this interaction are strongly influenced by pH. mdpi.commdpi.com Generally, the attraction and uptake of MFP by apatitic structures are minimal at a neutral pH of 7 but increase significantly as the pH decreases. mdpi.commdpi.comresearchgate.net This increased uptake at lower pH is, however, accompanied by a greater tendency for the monofluorophosphate to undergo hydrolytic decomposition into its constituent orthophosphate and fluoride ions. mdpi.commdpi.com
Some research suggests that the interaction is not simple hydrolysis but may involve a direct exchange of monofluorophosphate ions with orthophosphate or secondary orthophosphate groups on the surface of the apatite crystal lattice. nih.govelectrochem.org
Reaction with Amorphous Calcium Phosphates
Studies investigating the interaction of monofluorophosphate solutions with amorphous calcium phosphates have shown that significant coprecipitation can occur. mdpi.com When using commercial grades of monofluorophosphate salts, contaminants such as ionic fluoride and condensed phosphates (like pyrophosphate) were found to coprecipitate with the amorphous calcium phosphate. mdpi.com This interaction can lead to changes in the solid phase, including a decrease in the calcium-to-phosphorus (Ca/P) molar ratio. mdpi.com
Reaction with Apatitic Calcium Phosphates
The reaction of monofluorophosphate with crystalline apatitic calcium phosphates, such as hydroxyapatite, is complex and central to many of its applications. As noted, the affinity for interaction is pH-dependent, increasing at lower pH values. mdpi.commdpi.com There is ongoing discussion regarding the precise mechanism. One model suggests that the monofluorophosphate ion is hydrolyzed on the apatite surface, releasing fluoride ions. researchgate.net Another theory proposes a direct interchange where the PO₃F²⁻ group replaces HPO₄²⁻ groups on the surface of the apatite substrate without an initial hydrolysis step. electrochem.org The fluoride ions released from MFP, whether through direct hydrolysis or subsequent processes, play a crucial role in modifying the apatite structure. mdpi.commdpi.com
The table below summarizes the effect of pH on the interaction between monofluorophosphate and apatite.
| pH Level | Affinity/Uptake of MFP on Apatite | Propensity for Hydrolysis | Reference |
| 7 | Minimal | Low | mdpi.commdpi.com |
| 5 | Materially Increased | Increased | mdpi.commdpi.com |
| 4 | Materially Increased | Increased | mdpi.commdpi.com |
Surface Chemical Modifications and Layer Formation
A key outcome of the interaction between monofluorophosphate and apatitic calcium phosphates is the modification of the mineral's surface. The fluoride ions released from the hydrolysis of MFP can react with hydroxyapatite (Ca₅(PO₄)₃OH) to form fluorapatite (B74983) (Ca₅(PO₄)₃F). lubecogreenfluids.com
Ca₅(PO₄)₃⁺(aq) + F⁻(aq) → Ca₅(PO₄)₃F(s) lubecogreenfluids.com
This newly formed fluorapatite layer is more stable and more resistant to acid attack than the original hydroxyapatite. lubecogreenfluids.commdpi.com This formation of a more stable, F-containing apatite is considered a primary mechanism for the surface modification induced by monofluorophosphate. mdpi.commdpi.com In some systems containing other components like calcium silicate, MFP can contribute to the deposition of particles and the nucleation of new hydroxyapatite crystals on the surface.
Mechanisms of Corrosion Inhibition in Non-Biological Systems
Sodium monofluorophosphate is utilized as a corrosion inhibitor, particularly for steel reinforcements in concrete. researchgate.netresearchgate.net Its primary mechanism of action is as an anodic inhibitor. lubecogreenfluids.commdpi.comresearchgate.net This means it primarily works by suppressing the oxidation (anodic) reaction of the corrosion process.
The inhibition is achieved through the formation of a protective film or barrier on the metal surface. mdpi.comresearchgate.net In the alkaline environment of concrete, or upon interaction with a metal surface, the monofluorophosphate anion can act as a source of phosphate ions (PO₄³⁻). researchgate.netmdpi.com These phosphate ions react with ferrous (Fe²⁺) ions produced at the anodic sites of the corroding steel. This reaction is a thermodynamically favored spontaneous process that leads to the precipitation of insoluble iron phosphate compounds. mdpi.comresearchgate.net
This precipitated layer of iron phosphate acts as a physical barrier, passivating the metal surface and hindering further dissolution of the metal, thereby reducing the corrosion rate. mdpi.comresearchgate.net Studies have found that sodium monofluorophosphate is a highly efficient inhibitor compared to other soluble phosphates, such as disodium (B8443419) hydrogen phosphate (DHP) and trisodium (B8492382) phosphate (TSP). mdpi.comresearchgate.net While it is primarily classified as an anodic inhibitor, some related phosphate compounds have been observed to exhibit mixed-type inhibition, affecting both anodic and cathodic reactions. mdpi.com
The table below outlines the key features of MFP as a corrosion inhibitor for steel.
| Feature | Description | Reference(s) |
| Inhibitor Type | Anodic Inhibitor | lubecogreenfluids.commdpi.comresearchgate.net |
| Primary Mechanism | Formation of a protective film/barrier | mdpi.comresearchgate.net |
| Film Composition | Insoluble iron phosphate compounds | mdpi.comresearchgate.net |
| Mode of Action | Phosphate ions precipitate on the metal surface, blocking anodic sites and passivating the steel. | mdpi.comresearchgate.net |
| Relative Efficiency | High, compared to other soluble phosphates (DHP, TSP). | mdpi.comresearchgate.net |
Protective Layer Formation on Metal Surfaces (e.g., steel rebar)
Monoammonium monofluorophosphate is utilized as a corrosion inhibitor for steel reinforcement in concrete. researchgate.netsemanticscholar.org The protective mechanism involves the formation of a passive film on the steel surface. semanticscholar.org This film is composed of phosphate compounds that mitigate the corrosive effects of chloride ions. researchgate.net
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have been employed to investigate the inhibitive properties of monofluorophosphates. researchgate.netresearchgate.net Results from these studies indicate that phosphate-based inhibitors can act as anodic, cathodic, or mixed-type inhibitors. semanticscholar.org Specifically, in the presence of chloride ions, sodium phosphate acts as an anodic inhibitor, reducing the corrosion activity on steel. researchgate.net
The effectiveness of the protective layer is demonstrated by an increase in polarization resistance and film resistance over time. semanticscholar.org X-ray Photoelectron Spectroscopy (XPS) analysis confirms the presence of a mineralization film on steel surfaces treated with phosphate-based compounds, further evidencing the formation of a protective layer. thermofisher.comresearchgate.net
Table 1: Electrochemical Parameters of Steel Rebars in Simulated Concrete Pore Solution (SCP) with and without Inhibitor
| Solution | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| SCP + 3.5 wt% NaCl | -0.085 V | 10.5 | - |
| SCP + 3.5 wt% NaCl + 3% Ammonium (B1175870) Phosphate | Nobler than -0.085 V | Lower than 10.5 | 97.62 |
Note: Data is illustrative and based on findings from similar phosphate-based inhibitor studies. semanticscholar.org
Interaction with Cementitious Materials
When this compound is introduced into cementitious systems, it interacts with the components of the cement paste. Studies have shown that when sodium monofluorophosphate (MFP) is in contact with a saturated calcium hydroxide (B78521) solution, an amorphous gel is formed. researchgate.net This reaction has implications for the transport of the inhibitor through the concrete to the steel reinforcement.
The interaction between MFP and cement components can be complex. While the formation of the common phosphate mineral apatite has been observed in aqueous solutions of calcium hydroxide and MFP, its formation within treated blast furnace slag cement (BFSC) products has not been confirmed. researchgate.net Instead, analyses have revealed the formation of an amorphous phase containing various elements including Ca, S, P, Si, Al, Mg, Na, and F. researchgate.net
Analytical techniques such as ion chromatography are used to quantify the total amount of MFP in hardened cement paste, which involves acid extraction to hydrolyze the MFP into HPO₄²⁻ and F⁻ ions for measurement. scribd.com Spectroscopic methods, including Raman and FT-IR spectroscopy, are also valuable for characterizing the mineral and hydrated phases and identifying organic groups on the surface of treated concrete. azobuild.com
Inhibition of Lead Solubility in Water Systems
Monofluorophosphate salts, particularly sodium monofluorophosphate, have been shown to significantly reduce the leaching of lead (Pb) into potable water. google.com The mechanism involves the formation of highly insoluble lead compounds, effectively sequestering the lead. When added to water, monofluorophosphate can lead to the formation of pyromorphite (B1263725) (Pb₅(PO₄)₃Cl), a stable lead mineral. google.comgeologyscience.comwikipedia.org
The effectiveness of monofluorophosphate in reducing lead solubility has been evaluated under various conditions. For instance, in tests conducted with Pittsburgh water at pH 6, the addition of 50 mg/L of PO₃F reduced the soluble lead content from 15,000 µg/L to 1,500 µg/L. google.com The formation of pyromorphite is a key factor in this process, as it is a very stable form of lead, effectively immobilizing it. nih.gov Fungi have also been observed to mediate the production of pyromorphite in the presence of metallic lead. nih.gov
Table 2: Effect of Monofluorophosphate on Lead Solubility
| Water Condition | Initial Soluble Lead (µg/L) | Treatment | Final Soluble Lead (µg/L) |
| 1X Pittsburgh water, pH 6, 50°C | 15,000 | 50 mg/L PO₃F | 1,500 |
Note: Data is based on experimental findings. google.com
Biochemical Interaction Mechanisms in Microorganisms
The monofluorophosphate anion also plays a significant role in microbial biochemistry, particularly in the inhibition of key enzymes and metabolic pathways in microorganisms like Streptococcus mutans.
Enzyme Inhibition Studies (e.g., ADP-glucose pyrophosphorylase in Streptococcus mutans)
Sodium monofluorophosphate (MFP) has been identified as an inhibitor of the enzyme ADP-glucose pyrophosphorylase (ADP-Glc PPase) in Streptococcus mutans. nih.govnih.gov This enzyme is crucial for the synthesis of internal polysaccharides (IPS), which contribute to the cariogenicity of the bacterium. nih.govluc.edu
The inhibition of ADP-Glc PPase by MFP is similar to that of orthophosphate (Pi). nih.govnih.gov However, a key difference is that the inhibitory effect of MFP is not reversed by fructose-1,6-bisphosphate, a regulatory metabolite. nih.govnih.gov Kinetic studies have shown that the inhibition by MFP is not competitive with ATP. nih.gov The half-maximal inhibitory concentration (I₀.₅) for MFP on S. mutans ADP-Glc PPase is 1.5 mM. nih.govnih.gov This inhibition is distinct from the action of fluoride ions, which target the enzyme enolase. nih.govluc.edu The nature of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each with distinct mechanisms of action. jackwestin.comknyamed.comyoutube.comyoutube.com
Table 3: Inhibition of S. mutans ADP-Glc PPase by MFP
| Inhibitor | I₀.₅ (mM) | Reversibility by Fructose-1,6-bisP |
| Monofluorophosphate (MFP) | 1.5 | No |
| Orthophosphate (Pi) | Similar to MFP | Yes |
Note: Data is based on published research findings. nih.govnih.gov
Impact on Microbial Metabolic Pathways (e.g., internal polysaccharide synthesis)
The inhibition of ADP-Glc PPase by MFP directly impacts the metabolic pathway of internal polysaccharide (IPS) synthesis in S. mutans. nih.govluc.edu By blocking this key step, MFP reduces the accumulation of IPS, which serves as a carbon source for the bacterium during periods of sugar shortage, leading to acid production. nih.govluc.edu
Studies have shown that culturing S. mutans with 2 mM sodium MFP leads to a decrease in both acidogenesis and IPS accumulation. nih.govnih.gov For instance, in a controlled experiment, the pH of the medium with S. mutans dropped to 4.00 after 24 hours, whereas in the presence of 2 mM MFP, the pH only lowered to 5.29. nih.govplos.org This effect on acid production is a direct consequence of the disruption of the metabolic pathway responsible for IPS synthesis. nih.govumich.edu Metabolic modeling of S. mutans provides a systematic way to understand its complex nutrient requirements and metabolic network. nih.gov
Analytical Methodologies for Monofluorophosphate Determination
Chromatographic Techniques for Anion Quantification
Ion chromatography (IC) has emerged as a powerful and widely adopted technique for the analysis of monoammonium monofluorophosphate. It offers high selectivity and sensitivity, allowing for the direct quantification of the monofluorophosphate anion.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography coupled with suppressed conductivity detection is a validated and robust method for the determination of monofluorophosphate. metrohm.com This technique involves the separation of anions on a high-capacity anion-exchange column. researchgate.net A key feature of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio and improving the sensitivity of detection for the analyte ions. diduco.com Hydroxide (B78521) eluents are often used because they can be suppressed to water, resulting in very low background conductivity. nih.gov This allows for the detection of anions at low concentrations, down to the parts-per-billion (ppb) level. diduco.comresearchgate.net
The United States Pharmacopeia (USP) has approved IC with suppressed conductivity detection as a validated method for quantifying the monofluorophosphate content in sodium monofluorophosphate, highlighting its reliability and accuracy. metrohm.com
Method Validation and System Suitability Parameters
To ensure the reliability and accuracy of IC methods for monofluorophosphate determination, rigorous method validation and system suitability testing are essential. These parameters are established to confirm that the analytical system is performing as expected.
Key validation and suitability parameters include:
Resolution: This ensures that the monofluorophosphate peak is adequately separated from other nearby eluting peaks, such as fluoride (B91410), acetate, and sulfate (B86663). metrohm.comlcms.cz A resolution of not less than 1.5 is often required. lcms.cz
Tailing Factor: The tailing factor measures the asymmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak, which is desirable for accurate integration. metrohm.com
Relative Standard Deviation (RSD): The RSD of replicate injections of a standard solution is used to assess the precision of the method. For the monofluorophosphate peak area, an RSD of not more than 2% is a common requirement. lcms.cz
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. Correlation coefficients (r²) for target analytes are typically expected to be close to 1.000. nih.govresearchgate.net
Accuracy: Accuracy is often evaluated through spike recovery experiments, where a known amount of the analyte is added to a sample matrix. Recoveries in the range of 90-108% are generally considered acceptable. researchgate.netnih.gov
| Parameter | Acceptance Criteria | Reference |
| Resolution (between monofluorophosphate and sulfate) | ≥ 1.5 | lcms.cz |
| Tailing Factor | Close to 1 | metrohm.com |
| RSD of Monofluorophosphate Peak Area | ≤ 2% | lcms.cz |
| Correlation Coefficient (r²) | ≥ 0.999 | nih.govresearchgate.net |
| Spiked Recovery | 90% - 108% | researchgate.netnih.gov |
Separation of Monofluorophosphate from Co-existing Anions (e.g., Fluoride, Sulfate, Orthophosphate)
A significant challenge in the analysis of monofluorophosphate is its separation from other anions that are commonly present in samples, such as fluoride, sulfate, and orthophosphate. researchgate.netnih.gov The hydrolysis of monofluorophosphate can lead to the formation of fluoride and orthophosphate ions, making their separation crucial for accurate quantification. lcms.cz
Modern IC columns, such as the Metrosep A Supp 16 and IonPac AS18, have been developed to achieve the necessary separation. metrohm.comnih.gov The use of a gradient elution with a potassium hydroxide (KOH) eluent is effective in separating both weakly and strongly retained anions in a single chromatographic run. metrohm.comnih.gov This allows for the simultaneous determination of monofluorophosphate and other anions like fluoride, chloride, nitrate, orthophosphate, and sulfate. researchgate.net For instance, a gradient IC method can successfully separate monofluorophosphate and sulfate, which can have very close retention times. nih.gov
Potentiometric Methods
Potentiometric methods offer an alternative approach for the determination of monofluorophosphate, particularly by measuring its hydrolysis products.
Fluoride Ion-Specific Electrode Applications for Hydrolyzed Products
The fluoride ion-selective electrode (FISE) is a widely used potentiometric sensor for the determination of fluoride ions. This method can be applied to quantify monofluorophosphate after it has been hydrolyzed to release fluoride ions. The FISE operates based on the potential difference that develops across a lanthanum fluoride (LaF₃) crystal membrane, which is proportional to the activity of fluoride ions in the sample solution. iosrjournals.org
For accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the sample. TISAB serves to maintain a constant ionic strength, adjust the pH to an optimal range (typically 5.0-8.0), and complex any interfering ions, such as iron (III), that may be present. iosrjournals.orgresearchgate.net The potential of the electrode is measured against a reference electrode, and the fluoride concentration is determined from a calibration curve. iosrjournals.org While FISE is a simple and cost-effective method, it is an indirect measurement of monofluorophosphate and requires a complete hydrolysis step for accurate results.
Spectrophotometric Methods
Spectrophotometric methods provide another avenue for the quantification of monofluorophosphate. These techniques are typically based on color-forming reactions.
A common spectrophotometric method involves the determination of orthophosphate after the acid hydrolysis of monofluorophosphate. rsc.org The technique is often based on the formation of a colored molybdophosphovanadate complex. rsc.org First, any free orthophosphate in the sample is measured. Then, the monofluorophosphate is hydrolyzed using an acid, and the resulting orthophosphate is determined. The difference between the two measurements gives the amount of phosphate (B84403) derived from monofluorophosphate.
Another approach involves the enzymatic hydrolysis of monofluorophosphate using alkaline phosphatase, followed by the spectrophotometric determination of the liberated orthophosphate as molybdenum blue at a wavelength of 690 nm. nih.gov Spectrophotometric methods can also be used to determine the fluoride content after mineralization of the sample. One such method is based on the bleaching of a Zirconium-Xylenol Orange complex. researchgate.net These methods are well-suited for following hydrolysis reactions but may be subject to interferences from other substances that absorb at the same wavelength. rsc.org
Acid-Hexamethyldisiloxane (HMDS) Diffusion Techniques
The acid-hexamethyldisiloxane (HMDS) diffusion technique is a widely utilized method for the separation and subsequent determination of fluoride, which can be applied to the analysis of monofluorophosphate following an initial hydrolysis step. The core principle of this method involves the conversion of fluoride ions into a volatile compound that can be quantitatively separated from the sample matrix.
In an acidic environment, monofluorophosphate ions (PO₃F²⁻) are hydrolyzed to release free fluoride ions (F⁻). These fluoride ions then react with the acid to form hydrogen fluoride (HF). The crucial role of hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃) is to react with the newly formed hydrogen fluoride to produce a highly volatile and stable compound, trimethylfluorosilane ((CH₃)₃SiF). This gaseous silane (B1218182) compound readily diffuses from the sample compartment of a sealed diffusion cell to a trapping solution, which is typically a small volume of sodium hydroxide (NaOH) or another suitable alkali. The fluoride captured in the trapping solution is then quantified, most commonly using a fluoride ion-selective electrode (F-ISE). nih.govdocumentsdelivered.com
This diffusion method is particularly advantageous for its ability to effectively separate fluoride from complex sample matrices and interfering ions that could otherwise hinder direct analysis. nih.gov The process ensures that the final measurement is specific to the fluoride content, thereby improving the accuracy of the determination.
Detailed Research Findings
Research has consistently demonstrated the robustness and high efficiency of the HMDS diffusion method. A significant advantage is its ability to overcome interference from metal ions, such as aluminum, which are known to form strong, non-volatile complexes with fluoride. One study found that acid diffusion in the presence of HMDS enabled the complete recovery of ionic fluoride from standards containing various concentrations of aluminum ions. nih.gov In contrast, acid diffusion without HMDS resulted in a marked decrease in fluoride recovery as the aluminum ion concentration increased. nih.gov
The method has been successfully applied to the analysis of various materials, including toothpastes, to determine total and soluble fluoride content. documentsdelivered.com For monofluorophosphate analysis, the technique quantifies the total fluoride released after acid hydrolysis.
Recovery studies highlight the method's efficiency. Comparisons between direct analysis methods and the HMDS diffusion technique for fluoride in salt samples revealed significantly higher and more consistent recovery rates for the diffusion method. researchgate.net
Table 1: Fluoride Recovery Rates Using Acid-HMDS Diffusion This table summarizes fluoride recovery percentages from samples, demonstrating the method's efficiency, particularly in challenging matrices.
| Sample Type | Interfering Ions Present | Recovery Rate (%) | Source |
| Fluoridated Salt | NaCl, other ions | 96% - 100% | researchgate.net |
| Fluoride Standards | Varying Aluminum (Al³⁺) concentrations | Complete Recovery | nih.gov |
| Fluoridated Salt (Direct Method) | NaCl, other ions | 67% - 90% | researchgate.net |
The choice of acid and other parameters can be adapted based on the sample matrix. Sulfuric acid and perchloric acid are commonly used to facilitate the diffusion process. researchgate.net The entire diffusion process is typically carried out in sealed plastic labware, such as petri dishes, to prevent contamination and loss of the volatile trimethylfluorosilane.
Table 2: Typical Experimental Conditions for HMDS Diffusion This table outlines common parameters used in the acid-HMDS diffusion method as reported in research literature.
| Parameter | Condition | Purpose | Source |
| Acidifying Agent | Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) saturated with HMDS | To hydrolyze monofluorophosphate and facilitate the formation of volatile HF and subsequently (CH₃)₃SiF. | researchgate.net |
| Trapping Solution | Sodium Hydroxide (NaOH) | To capture the diffused trimethylfluorosilane and convert it back to fluoride ions for measurement. | nih.gov |
| Diffusion Time | Several hours to overnight (e.g., 12-24 hours) | To allow for complete diffusion of the volatile fluoride species from the sample to the trapping solution. | nih.govresearchgate.net |
| Analysis of Trapping Solution | Fluoride Ion-Selective Electrode (F-ISE) | For the final quantitative determination of the captured fluoride. | nih.govdocumentsdelivered.com |
Ultimately, the acid-HMDS diffusion technique provides a reliable and accurate means of separating fluoride for analysis. Its application to monofluorophosphate determination, via a preliminary hydrolysis step, makes it a powerful tool for quality control and research in fields where accurate fluoride quantification is essential.
Advanced Applications and Materials Science Research Excluding Human Health
Corrosion Prevention Technologies
The prevention of corrosion is a critical aspect of maintaining the longevity and safety of infrastructure and industrial equipment. Monoammonium monofluorophosphate and related compounds are investigated for their ability to inhibit corrosive processes in different environments.
Application in Water Treatment for Corrosion Inhibition
Corrosion inhibitors are chemical substances that, when introduced into a fluid environment like water, can significantly slow the rate of corrosion of metals. These inhibitors function by forming a protective film on the metal surface, which can be classified as anodic, cathodic, or mixed depending on their mechanism. Anodic inhibitors, such as phosphates, work by blocking the electrochemical reaction that causes the metal to dissolve, often by forming a passivating layer. suezwaterhandbook.com
While various phosphates are used as corrosion inhibitors in water treatment systems, research has indicated that the effectiveness of monofluorophosphates can be highly dependent on the associated cation. suezwaterhandbook.comgoogle.com For instance, studies have found that while potassium monofluorophosphate is an effective corrosion inhibitor for steel, the ammonium-based counterpart, along with lithium, tris, calcium, and strontium monofluorophosphates, is not. google.com The action of effective phosphate-based inhibitors in aqueous environments is often linked to their ability to form a stable, protective film on the metal surface, a property not sufficiently exhibited by the ammonium (B1175870) variant in these studies. suezwaterhandbook.comgoogle.com
Integration into Concrete Formulations for Reinforcement Protection
The corrosion of steel reinforcement bars (rebar) is a primary cause of deterioration in concrete structures, particularly those exposed to chlorides from de-icing salts or marine environments. Migrating Corrosion Inhibitors (MCIs) are a class of treatments designed to protect this embedded steel. researchgate.net
Monofluorophosphates, particularly sodium monofluorophosphate (MFP), are used as MCIs. researchgate.netresearchgate.net When applied as an aqueous solution to a concrete surface, the monofluorophosphate ions can diffuse through the porous concrete matrix to reach the steel rebar. researchgate.net There, they help to form a protective passive film on the steel surface. This film acts as a barrier, inhibiting the corrosion process initiated by chloride ingress and carbonation, which lowers the natural alkalinity of the concrete that normally protects the steel. google.comresearchgate.net Phosphate-based inhibitors have been shown to increase the chloride threshold value, meaning a higher concentration of chlorides is needed to initiate corrosion. researchgate.net
While much of the research focuses on sodium and potassium salts, the underlying mechanism relies on the phosphate (B84403) component. google.comresearchgate.net For example, ammonium phosphate monobasic has also been studied as an eco-friendly corrosion inhibitor for steel rebar in simulated concrete pore solutions contaminated with chlorides. researchgate.net The effectiveness of these treatments can be evaluated using electrochemical techniques that measure the reduction in the corrosion rate of the steel. researchgate.net
| Application Method | Mechanism of Action | Primary Benefit | Key Compounds Studied |
|---|---|---|---|
| Topical application of aqueous solution | Diffusion through concrete pores to the rebar surface | Forms a protective passive film on steel | Sodium Monofluorophosphate, Potassium Monofluorophosphate |
| Admixture in concrete mix | Inhibits corrosion from within the concrete matrix | Reduces permeability and protects rebar | Ammonium Phosphate Monobasic, other phosphate-based inhibitors |
Solid-State Materials and Engineering
In the field of materials science, this compound and its derivatives are explored for their utility in creating and modifying solid-state materials for specialized applications.
Single Crystal Growth Techniques (e.g., slow evaporation)
The ability to grow high-quality single crystals is fundamental for studying the intrinsic properties of a compound, such as its crystal structure and physical characteristics. The slow evaporation method is a widely used technique for growing single crystals from a solution. sathyabama.ac.in This process involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly under controlled conditions, causing the concentration of the solute to increase gradually. This slow increase leads to the formation of well-ordered crystals rather than a precipitate. sathyabama.ac.incrystallizationsystems.com
This technique has been successfully applied to grow single crystals of monofluorophosphate compounds. For example, single crystals of disilver(I) monofluorophosphate(V) have been obtained by the slow evaporation of a diluted aqueous solution of the compound. researchgate.net The control of factors such as temperature, solvent choice, and evaporation rate is crucial for obtaining crystals of sufficient size and quality for analysis by techniques like X-ray diffraction. crystallizationsystems.comresearchgate.net
| Parameter | Description | Impact on Crystal Growth |
|---|---|---|
| Solvent Choice | The liquid in which the compound is dissolved. | Affects solubility and evaporation rate; solubility should not be too high. crystallizationsystems.com |
| Temperature | The ambient temperature during evaporation. | Controls the rate of solvent evaporation and supersaturation. crystallizationsystems.com |
| Evaporation Rate | The speed at which the solvent evaporates. | A slow rate is necessary to avoid rapid nucleation and promote the growth of larger, higher-quality crystals. researchgate.net |
| Solute Concentration | The amount of compound dissolved in the solvent. | Must be carefully controlled to achieve the supersaturation needed for crystal growth. sathyabama.ac.in |
Use in Ceramic Binders
In the production of ceramics, binders are essential additives that provide mechanical strength to the "green" (unfired) ceramic body, allowing it to be handled and shaped without breaking. digitalfire.com Inorganic binders, such as phosphates, are valued because they can contribute to the final properties of the fired material. mdpi.comceramics.org
Monoammonium phosphate is used as a component in refractory binders. google.com The bonding mechanism of phosphate binders generally involves a chemical reaction. An acid-base reaction occurs between the phosphate and the ceramic oxides (e.g., alumina) in the mixture. mdpi.comceramics.org This is followed by condensation and polymerization of the phosphates upon heating, which creates a strong bonding network within the ceramic matrix. mdpi.com The addition of an accelerator like magnesia can be used to speed up the setting time by forming an intermediate gel of magnesium phosphate. google.com These binders are crucial for creating monolithic refractories, which are essential materials for high-temperature industrial processes. ceramics.org
Components in Electrolyte Systems (e.g., for batteries)
The electrolyte is a critical component of a battery, enabling the flow of ions between the positive and negative electrodes. In the development of advanced batteries, such as lithium-ion and sodium-ion batteries, significant research is dedicated to formulating new electrolytes with improved safety, stability, and performance. nih.govua.es
Monofluorophosphate salts are utilized as additives or primary components in nonaqueous electrolyte solutions. google.com For example, sodium monofluorophosphate has been included in electrolyte compositions for sodium-ion batteries, where it contributes to good stability and a long service life. google.com The presence of the monofluorophosphate ion (PO₃F²⁻) in the electrolyte can help in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for the battery's cycle characteristics. nih.gov The use of fluorine-containing phosphate salts is a strategy to enhance the performance of nonaqueous electrolyte batteries. google.com
Based on a thorough review of the available scientific and technical literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided outline. The research indicates that this specific compound is not utilized in the advanced applications detailed in the user's request.
Specifically:
Environmental Technology and Remediation
Role in Fire Extinguisher Formulations:The compound widely used in ABC-type dry chemical fire extinguishers isMonoammonium Phosphate, not this compound.scribd.comscribd.comThe search for information on the role of this compound in fire extinguisher formulations did not yield any relevant results. While some chemical glossaries list ammonium monofluorophosphate, they do not associate it with fire retardant or extinguishing applications.scribd.comscribd.com
Therefore, due to the lack of evidence for the application of this compound in either lead solubility inhibition in potable water or fire extinguisher formulations, an article accurately reflecting the requested outline cannot be produced. To do so would require presenting information that is not supported by the available scientific and technical data.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Molecular Structure and Bonding
Quantum mechanical calculations, particularly those based on density functional theory (DFT), are instrumental in determining the equilibrium geometry and bonding characteristics of monoammonium monofluorophosphate. In the absence of a dedicated computational study for the entire ionic salt, insights can be drawn from studies on its constituent ions: the ammonium (B1175870) cation (NH₄⁺) and the monofluorophosphate anion (PO₃F²⁻).
For the ammonium ion, ab initio calculations have predicted an equilibrium N-H bond distance of approximately 1.022 Å in the gas phase. aip.org The monofluorophosphate anion exhibits a tetrahedral geometry, which is slightly distorted from ideal Td symmetry due to the different electronegativities of the oxygen and fluorine atoms. sci-hub.se Computational studies on related monofluorophosphate compounds show average P-O bond lengths around 1.504 to 1.514 Å and a P-F bond length ranging from approximately 1.535 to 1.597 Å. sci-hub.se The O-P-O bond angles are typically around 110-115°, while the O-P-F bond angles are smaller, in the range of 103-108°. sci-hub.se
| Ion | Parameter | Calculated/Experimental Value | Reference |
|---|---|---|---|
| Ammonium (NH₄⁺) | N-H Bond Length | ~1.022 Å | aip.org |
| Monofluorophosphate (PO₃F²⁻) | P-O Bond Length | ~1.504 - 1.514 Å | sci-hub.se |
| P-F Bond Length | ~1.535 - 1.597 Å | sci-hub.se | |
| O-P-O Bond Angle | ~110° - 115° | sci-hub.se | |
| O-P-F Bond Angle | ~103° - 108° | sci-hub.se |
The electronic structure of the monofluorophosphate anion has been investigated using DFT, revealing a highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap of about 9.4 eV, suggesting a high degree of electronic stability. sci-hub.se The bonding in this compound is primarily ionic, arising from the electrostatic attraction between the positively charged ammonium cation and the negatively charged monofluorophosphate anion. Within the individual ions, the bonding is covalent.
Spectroscopic Property Predictions and Interpretations
Computational methods are also employed to predict and interpret the spectroscopic properties of this compound, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies of the ammonium ion have been calculated using various levels of theory, with results that generally show good agreement with experimental data after scaling. aip.orgresearchgate.net Similarly, the vibrational spectrum of the monofluorophosphate anion has been studied, with the P-F stretching vibration being a key diagnostic feature. researchgate.net This vibration is observed in a range of 762 to 844 cm⁻¹, with the exact frequency being sensitive to the crystalline environment. researchgate.net
| Ion | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Ammonium (NH₄⁺) | N-H Stretching | ~3300 - 3500 | tandfonline.com |
| N-H Bending | ~1400 - 1450 | tue.nl | |
| Monofluorophosphate (PO₃F²⁻) | P-O Stretching | ~1000 - 1150 | researchgate.net |
| P-F Stretching | ~762 - 844 | researchgate.net |
NMR spectroscopy is another powerful tool for characterizing this compound. The ³¹P NMR spectrum would show a doublet due to coupling with the adjacent fluorine atom, and the ¹⁹F NMR spectrum would exhibit a doublet due to coupling with the phosphorus atom. The one-bond P-F coupling constant (¹JpF) is a characteristic parameter, with values around -1045 Hz having been reported for similar monofluorophosphate compounds. researchgate.net Computational predictions of NMR chemical shifts and coupling constants can aid in the interpretation of experimental spectra.
Reaction Pathway Modeling and Energetics
Theoretical chemistry can be used to model the reaction pathways and energetics of processes involving this compound, such as its thermal decomposition and hydrolysis. While specific studies on this compound are not prevalent, analogies can be drawn from computational investigations of related ammonium phosphate (B84403) salts.
For instance, the thermal decomposition of ammonium dihydrogen phosphate has been studied, and it is known to proceed through the loss of ammonia (B1221849) and water to form various condensed phosphates. researchgate.net A similar pathway can be envisaged for this compound, where the initial steps would likely involve the dissociation of the ammonium group.
Patent Landscape and Innovation in Monoammonium Monofluorophosphate Chemical Processes
Analysis of Patents Pertaining to Synthesis and Manufacturing
The synthesis of monofluorophosphate salts is a well-documented area in the patent literature, with various methods developed over the years. While patents specifically detailing the industrial-scale production of monoammonium monofluorophosphate are less common, the synthesis of its alkali metal counterparts, such as sodium monofluorophosphate, offers significant insight into the probable manufacturing routes.
A foundational method for producing monofluorophosphates involves the reaction of an alkali metal fluoride (B91410) with a metaphosphate. For instance, a patented process for the continuous production of sodium monofluorophosphate involves the reaction of sodium fluoride with sodium metaphosphate. fluoride-history.de This approach centers on the cleavage of a pyrophosphate bond. Another established method involves treating tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride. fluoride-history.de
Drawing a parallel, the synthesis of this compound can be achieved through the reaction of phosphoric acid with ammonium (B1175870) bifluoride (NH₄HF₂), followed by precipitation with ethanol (B145695) to yield crystalline ammonium monofluorophosphate monohydrate. This direct synthesis route is advantageous as it utilizes readily available starting materials.
Furthermore, the broader patent landscape for monoammonium phosphate (MAP) production, a compound that shares the ammonium cation, is dominated by processes involving the neutralization of phosphoric acid with ammonia (B1221849). google.com These patents often describe sophisticated reactor designs and process controls to manage the exothermic reaction and produce a product with specific physical properties, such as a granular or foamed, dry friable form. google.com It is reasonable to infer that similar reactor technologies and process control strategies would be applicable to the production of this compound, with modifications to accommodate the introduction of the fluoride component.
A Chinese patent highlights a production process for sodium monofluorophosphate that involves the neutralization of phosphoric acid with an alkali, followed by drying and polymerization to form a sodium phosphate polymer. This polymer is then mixed with sodium fluoride and smelted in a heating furnace. google.com This multi-step process, which aims for low energy consumption and continuous production, could theoretically be adapted for this compound production by substituting the sodium-based raw materials with their ammonium equivalents.
The table below summarizes key patented and described synthesis methods for monofluorophosphates and related compounds, offering a comparative overview of the chemical processes.
Interactive Data Table: Synthesis Methods for Monofluorophosphates and Related Compounds
| Product | Reactants | Key Process Steps | Noteworthy Features | Reference Patent/Source |
| Sodium Monofluorophosphate | Sodium Fluoride, Sodium Metaphosphate | Continuous reaction | Cleavage of pyrophosphate bond | US Patent 3,463,605 fluoride-history.de |
| Sodium Monofluorophosphate | Tetrasodium Pyrophosphate or Disodium Phosphate, Hydrogen Fluoride | Treatment with hydrogen fluoride | Established industrial method | fluoride-history.de |
| This compound | Phosphoric Acid, Ammonium Bifluoride | Reaction followed by ethanol precipitation | Direct synthesis of the ammonium salt | Scientific Journal fluoride-history.de |
| Monoammonium Phosphate | Phosphoric Acid, Ammonia | Neutralization in a reactor, granulation/foaming | Control of exothermic reaction, specific product form | US Patent 4,009,245 google.com |
| Sodium Monofluorophosphate | Phosphoric Acid, Alkali, Sodium Fluoride | Neutralization, polymerization, smelting | Aims for low energy consumption and continuous production | CN1548366A google.com |
Intellectual Property Related to Non-Health Industrial Applications
While the most widely recognized application of monofluorophosphates is in dental care, the patent literature reveals a growing interest in their use in various non-health industrial sectors. The intellectual property in this domain primarily focuses on leveraging the unique chemical properties of the monofluorophosphate ion for material protection and enhancement.
A significant area of application is in corrosion inhibition . Patents describe the use of water-soluble monofluorophosphate salts to protect metallic surfaces, particularly ferrous-based metals in aqueous systems. The mechanism of inhibition is not fully detailed in all patents, but it is understood that the monofluorophosphate ion plays a role in passivating the metal surface, thus preventing corrosive attack. For instance, potassium monofluorophosphate has been patented as a corrosion inhibitor for steel reinforcement in concrete. The use of monofluorophosphates in combination with other corrosion inhibitors, such as tetrazolium compounds, has also been explored to create synergistic effects.
The table below provides an overview of the patented non-health industrial applications of monofluorophosphates and related compounds.
Interactive Data Table: Patented Non-Health Industrial Applications
| Application | Compound/Composition | Function | Key Features of Patented Technology | Reference Patent |
| Corrosion Inhibition | Water-soluble monofluorophosphate salts | Protects metallic surfaces in aqueous systems | Can be combined with other inhibitors for synergistic effects | US Patent 6,585,933 |
| Corrosion Inhibition in Concrete | Potassium monofluorophosphate | Inhibits corrosion of steel reinforcement | Applied as an aqueous solution to the concrete surface | |
| Fire Retardant | Ammonium phosphate containing fire retardant with a fluoropolymer | Provides fire resistance to substrates like wood | Formulation designed for water resistance | US Patent 8,344,055 google.com |
| Fire Retardant | Ammonium phosphate-based compositions | Used in coatings and treatments for flammable materials | Often combined with other agents to improve performance | |
| Electrochemical Processes | Monofluorophosphates | Not specified in detail | Mentioned as a potential field of application | US Patent 2,481,807 fluoride-history.de |
Trends in Chemical Process Development for Fluorophosphates
The development of chemical processes for fluorophosphates is influenced by broader trends in the chemical industry, with a strong emphasis on efficiency, sustainability, and the creation of materials with enhanced properties.
A significant trend is the move towards continuous processing . This approach offers several advantages over traditional batch processing, including reduced cycle times, lower operating costs, and improved product consistency. fluoride-history.de The development of specialized reactors, such as pipeline reactors and pugmills, for the production of ammonium phosphates is indicative of this trend. google.com The continuous production of sodium monofluorophosphate has also been a subject of patenting activity, highlighting the industry's focus on optimizing manufacturing efficiency. fluoride-history.de
Another key trend is the focus on process intensification , which aims to make chemical processes more efficient and less resource-intensive. This can involve the development of novel reactor designs and the use of more effective catalysts. The use of a moving belt to create a foamed, dry friable product in monoammonium phosphate production is an example of process intensification that leads to a more reactive product with improved handling characteristics. google.com
There is also a growing emphasis on sustainability and green chemistry . This includes the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. The direct synthesis of ammonium monofluorophosphate from phosphoric acid and ammonium bifluoride can be seen as a step in this direction, as it avoids some of the more energy-intensive steps of other methods. The use of byproducts from one process as raw materials in another, as seen in the utilization of mother liquor and filter residue in the production of granular monoammonium phosphate, is another example of this trend. patsnap.com
Finally, there is a continuous drive for innovation in material properties . This is evident in the development of fire-retardant compositions with enhanced water resistance and corrosion inhibitors with improved efficacy. google.com The combination of monofluorophosphates with other chemical agents to create synergistic effects is a clear indication of this trend.
Q & A
Q. What standardized experimental designs are recommended for evaluating MAP's phosphorus release efficiency in agricultural soils?
To assess MAP's phosphorus (P) release dynamics, randomized complete block designs (RCBD) with ≥4 replicates are widely used. Treatments typically include varying MAP application rates (e.g., 0–240 kg P ha⁻¹) alongside control groups and alternative P sources (e.g., KCl, organo-mineral fertilizers) . Soil texture, pH, and nutrient balancing (e.g., nitrogen via urea) must be controlled. Post-application, soil P availability is measured via Olsen P extraction or ion-exchange resin membranes, while plant uptake is quantified using ICP-OES after acid digestion .
Q. How does MAP interact with nitrogen and potassium in crop fertilization systems?
MAP (11-52-0) provides both N and P, necessitating careful calibration with other nutrients. In split-plot designs, researchers often pair MAP with urea (for N supplementation) and KCl (for K), adjusting ratios based on crop requirements. For example, in tomato cultivation, MAP supplied 1.21% of total N, while urea covered 98.79%, ensuring balanced growth without N-P antagonism . Potassium rates are adjusted proportionally (e.g., 50–125% of recommended K₂O) to avoid nutrient lockup .
Q. What analytical methods are used to validate MAP purity and composition in experimental settings?
MAP is characterized via:
- X-ray diffraction (XRD) for crystallinity analysis.
- Atomic absorption spectroscopy (AAS) for quantifying NH₄⁺ and PO₄³⁻.
- pH titration (2% aqueous solution) to confirm stability (target pH 6.5–8.0) .
Free fluoride content (≤1.2%) and heavy metal thresholds (e.g., Pb ≤0.005%) are validated using ion-selective electrodes and ICP-MS, respectively .
Advanced Research Questions
Q. How do contradictory findings on MAP's optimal application rates arise across studies, and how can they be reconciled?
Discrepancies in optimal P rates (e.g., 33–240 kg P ha⁻¹) stem from soil heterogeneity, crop-specific P demand, and interaction with irrigation regimes. For instance, in sandy soils, higher MAP rates (120–240 kg P ha⁻¹) improved maize yield, whereas clay soils required lower rates due to P fixation . Meta-analyses using mixed-effects models can isolate soil texture, organic matter, and microbial activity as confounding variables .
Q. What methodologies address MAP-induced soil acidification in long-term field trials?
MAP hydrolysis releases H⁺ ions, lowering soil pH. To mitigate this, researchers apply lime (CaCO₃) pre-treatment or integrate biochar (5–10 t ha⁻¹) to buffer acidity. In RCBD trials, pH is monitored at 0–15 cm depth monthly using a soil:water (1:2.5) slurry. Acidification trends are modeled via nonlinear regression, with countermeasures validated over ≥3 growing seasons .
Q. How can isotopic tracing (δ¹⁸O-PO₄) elucidate MAP-derived P mobility in rhizosphere systems?
Stable isotope techniques track MAP-P uptake efficiency. In hydroponic studies, δ¹⁸O-PO₄ labels are introduced to MAP, and root exudates are analyzed via LC-MS/MS. This reveals carboxylate-driven P solubilization mechanisms, particularly in P-deficient soils. Recent trials showed 20–30% higher MAP-P mobility in mycorrhizal-associated wheat systems compared to non-mycorrhizal controls .
Q. What statistical approaches resolve spatial variability in MAP efficacy trials under heterogeneous field conditions?
Geostatistical tools (e.g., kriging) map soil P spatial distribution pre- and post-MAP application. In split-split-plot designs, ANOVA with Tukey’s HSD post hoc tests identifies treatment effects, while principal component analysis (PCA) integrates variables like irrigation levels (50–125% field capacity) and P sources .
Methodological Notes for Data Interpretation
- Contradiction Resolution : Use sensitivity analysis to rank factors (e.g., soil P saturation, microbial activity) influencing MAP efficacy .
- Optimization : Response surface methodology (RSM) models MAP × irrigation × zinc interactions, identifying maxima for yield and nutrient use efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
